1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone
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Overview
Description
1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone is a chemical compound with the molecular formula C13H25N3O2 and a molecular weight of 255.36 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the search results. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions for these reactions are not specified in the search results. typical reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents might include hydrogen gas or sodium borohydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Detailed information on the products is not available in the search results .
Scientific Research Applications
1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action for 1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone involves the inhibition of selective norepinephrine reuptake . This action affects the molecular targets and pathways involved in neurotransmitter regulation.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)morpholine: This compound has similar structural features and is used in similar applications, such as the synthesis of fluorescent probes and antimicrobial agents.
Enantiomerically pure (-) 2-[1-(7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid: This compound is used in medical therapy and pharmaceutical compositions.
Uniqueness
1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone is unique due to its specific combination of piperidine and morpholine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(2-morpholin-4-ylethylamino)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-12(17)16-5-2-13(3-6-16)14-4-7-15-8-10-18-11-9-15/h13-14H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHKBVBCZLOYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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